molecular formula C16H22ClNO2 B13420298 Tropine phenylacetate hydrochloride CAS No. 3087-02-3

Tropine phenylacetate hydrochloride

Cat. No.: B13420298
CAS No.: 3087-02-3
M. Wt: 295.80 g/mol
InChI Key: IFNUPGBWWRYLQZ-UHFFFAOYSA-N
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Description

Tropine phenylacetate hydrochloride is a chemical compound derived from tropane alkaloids, which are naturally occurring compounds found in various plants, particularly in the Solanaceae family Tropane alkaloids are known for their pharmacological properties, and this compound is no exception

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tropine phenylacetate hydrochloride typically involves the esterification of tropine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Esterification: Tropine reacts with phenylacetyl chloride in the presence of pyridine to form tropine phenylacetate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction and purification steps into a single continuous process .

Chemical Reactions Analysis

Types of Reactions

Tropine phenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce tropine phenylacetate alcohol.

Scientific Research Applications

Tropine phenylacetate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other tropane derivatives.

    Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of tropine phenylacetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. As a muscarinic antagonist, it blocks the action of acetylcholine, leading to various physiological effects. This mechanism is similar to that of other tropane alkaloids, such as atropine .

Comparison with Similar Compounds

Similar Compounds

    Atropine: A well-known tropane alkaloid with similar pharmacological properties.

    Scopolamine: Another tropane alkaloid used for its anticholinergic effects.

    Cocaine: A tropane alkaloid with stimulant properties.

Uniqueness

Tropine phenylacetate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and pharmacological properties.

Properties

CAS No.

3087-02-3

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H

InChI Key

IFNUPGBWWRYLQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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